8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a heterocyclic compound that features a fused ring system consisting of a pyrrolo and pyrazine ring. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves the condensation of 4-phenyl-4-oxobutanoic acid with 1,3-diaminopropane. This reaction is carried out in toluene with azeotropic removal of water, leading to the formation of the desired bicyclic system .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its biological activities suggest potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exerts its effects involves interactions with various molecular targets. For instance, its antioxidant activity is likely due to its ability to scavenge free radicals and prevent oxidative damage to biological macromolecules . The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-: This compound has a similar fused ring system but with different substituents.
8a-Phenylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one: This compound shares a similar core structure but differs in the heterocyclic ring composition.
Uniqueness
8a-Phenylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H14N2O2 |
---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
8a-phenyl-3,6,7,8-tetrahydro-2H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C13H14N2O2/c16-11-9-14-12(17)13(7-4-8-15(11)13)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,14,17) |
InChI Key |
MMHJGRMAAMXHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C(=O)NCC(=O)N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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